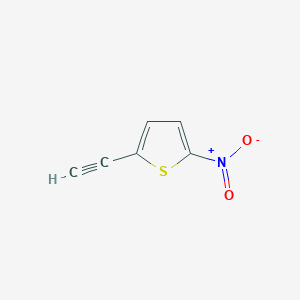

2-Ethynyl-5-nitrothiophene

Description

Significance within Thiophene (B33073) Chemistry and Heterocyclic Compounds

Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. researchgate.net They are of immense importance in medicinal chemistry and materials science, with thiophene derivatives exhibiting a wide range of biological activities and finding applications in the development of pharmaceuticals, dyes, and agrochemicals. researchgate.net The versatility of the thiophene scaffold lies in its chemical stability and the ease with which it can be functionalized. researchgate.net

2-Ethynyl-5-nitrothiophene stands out within this class due to the specific combination of its substituents. The ethynyl (B1212043) group provides a reactive handle for various coupling reactions, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. rsc.organu.edu.au This allows for the straightforward incorporation of the this compound unit into larger, more complex molecular architectures.

Furthermore, the presence of both electron-donating and electron-withdrawing groups on the thiophene ring creates a "push-pull" system. This electronic arrangement is highly sought after in the design of materials with nonlinear optical (NLO) properties. acs.orgresearchgate.netresearchgate.net NLO materials are crucial for applications in optoelectronics, including optical data storage and telecommunications. ox.ac.uk The ability of this compound to serve as a precursor to such materials underscores its importance in materials science research. acs.orgontosight.ai

Overview of Electron-Withdrawing and -Donating Substituent Effects in Thiophenes

The electronic properties of the thiophene ring are significantly influenced by the nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, which can facilitate nucleophilic substitution reactions. pharmaguideline.com

In this compound, the nitro group (-NO2) acts as a strong electron-withdrawing group. This effect is well-documented in thiophene chemistry and is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The ethynyl group (-C≡CH), while capable of acting as a weak electron-withdrawing group, can also function as a π-donor, contributing electron density to the ring through resonance. This dual nature can be influenced by the reaction conditions and the other substituents present. The presence of the ethynyl group can also lead to a red shift in the maximum absorbance wavelength and a decrease in the energy gap of thiophene-based molecules. mdpi.com

The interplay between the electron-withdrawing nitro group and the π-donating ethynyl group in this compound creates a unique electronic environment. This push-pull character is responsible for the compound's interesting photophysical properties and its utility in the synthesis of chromophores for NLO applications. acs.org The significant reduction in electron density on the thiophene ring also makes it a suitable candidate for electrophilic substitution in sensor applications.

Research Trajectory and Evolution

The synthesis of this compound is often achieved through a multi-step process. A common route involves the Sonogashira coupling of a protected alkyne, such as ethynyl(trimethyl)silane, with a halogenated nitrothiophene, like 2-bromo-5-nitrothiophene (B82342). rsc.organu.edu.au This is followed by a deprotection step to yield the terminal alkyne. rsc.org

Early research involving this compound likely focused on its synthesis and basic characterization. However, its potential as a versatile building block quickly became apparent. A significant area of research has been its use in the synthesis of β-amino vinyl nitrothiophenes. These compounds, formed by the addition of secondary amines to the ethynyl group, are a class of push-pull chromophores with remarkably high first hyperpolarizabilities, a key parameter for NLO activity. acs.orgresearchgate.net

More recent research has explored the incorporation of this compound into more complex systems, such as porphyrins, for applications in two-photon absorption. ox.ac.uk Two-photon absorption has applications in areas like 3D fluorescence microscopy and photodynamic therapy. ox.ac.uk The compound has also been investigated in the context of oligo(thienylenevinylene)s, which are of interest for their electrochemical and optical properties. anu.edu.au The evolution of research on this compound demonstrates a clear trajectory from a synthetic curiosity to a key component in the development of advanced materials with tailored electronic and optical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74610-87-0 |

|---|---|

Molecular Formula |

C6H3NO2S |

Molecular Weight |

153.16 g/mol |

IUPAC Name |

2-ethynyl-5-nitrothiophene |

InChI |

InChI=1S/C6H3NO2S/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H |

InChI Key |

JGYQLWPBUHPEOJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(S1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 5 Nitrothiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.com The Sonogashira reaction, a specific type of palladium-catalyzed cross-coupling, is widely employed for the synthesis of 2-ethynyl-5-nitrothiophene. mdpi.comresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

The Sonogashira coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. mdpi.comlibretexts.org This reaction is instrumental in the synthesis of this compound and its derivatives. uevora.ptresearchgate.net

The Sonogashira coupling reaction between 2-bromo-5-nitrothiophene (B82342) and a terminal alkyne, such as ethynyltrimethylsilane, is a common route to synthesize the precursor to this compound. researchgate.netrsc.org This reaction is typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl, making the bromo derivative a suitable substrate. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| 2-Bromo-5-nitrothiophene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) (NEt₃) | Trimethyl((5-nitrothiophen-2-yl)ethynyl)silane |

This table illustrates a typical Sonogashira coupling reaction for the synthesis of the silyl-protected precursor to this compound.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the catalytic cycle, 2-iodo-5-nitrothiophene (B3055017) is also an effective precursor for the Sonogashira coupling. libretexts.org The use of iodo-derivatives can sometimes lead to lower reaction times. rsc.org The reaction of 2-iodo-5-nitrothiophene with ethynyltrimethylsilane under palladium and copper catalysis provides a good yield of the desired silylated product. researchgate.net

Ethynyl(trimethyl)silane serves a dual purpose in the synthesis of this compound. Firstly, it acts as a stable and easily handled source of the ethynyl (B1212043) group. gelest.com Secondly, the trimethylsilyl (B98337) (TMS) group functions as a protecting group for the terminal alkyne. gelest.com This protection prevents unwanted side reactions, such as homocoupling of the alkyne. gelest.com The TMS group can be readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol (B129727), to yield the terminal alkyne, this compound. anu.edu.au

The Sonogashira coupling reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. wikipedia.org Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). wikipedia.orglibretexts.org The active catalyst is a Pd(0) species, which can be generated in situ from Pd(II) precursors. wikipedia.org Copper(I) iodide (CuI) is the most common co-catalyst and is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are widely used. wikipedia.orglibretexts.org The development of more specialized ligands, including bulky and electron-rich phosphines and N-heterocyclic carbenes (NHCs), has led to improved catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. libretexts.orgorganic-chemistry.org

| Palladium Catalyst | Copper Co-catalyst | Ligand |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine |

| Pd₂(dba)₃ | CuI | Bulky phosphines |

| Pd(OAc)₂ | None (Copper-free) | N-Heterocyclic Carbene (NHC) |

This table summarizes various catalytic systems that can be employed for the Sonogashira coupling reaction.

The Sonogashira reaction is typically performed under mild conditions. wikipedia.org An amine base, such as triethylamine or diethylamine, is commonly used both as a solvent and to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org Other solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene (B28343) can also be employed. rsc.orgscielo.br While the reaction is often carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne, recent advancements have led to the development of air-stable catalysts that allow the reaction to be performed under ambient conditions. wikipedia.org The reaction temperature is often at or slightly above room temperature. For instance, the coupling of 2-bromo-5-nitrothiophene with ethynyltrimethylsilane has been successfully carried out in a mixture of triethylamine and dichloromethane (B109758) at 70 °C. anu.edu.au

Deprotection Strategies for Silylated Ethynyl Groups

Ammonium (B1175870) Fluoride (B91410) Mediated Desilylation

Ammonium fluoride (NH₄F) is a widely used reagent for the cleavage of silicon-oxygen and silicon-carbon bonds. nih.gov Its utility in the deprotection of silylated alkynes is well-established, particularly in complex molecule synthesis where mild conditions are necessary to preserve sensitive functional groups. nih.govgoogle.com The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a stable pentacoordinate intermediate. ic.ac.uk This intermediate then collapses, breaking the silicon-carbon bond and liberating the terminal alkyne.

The reaction is typically carried out in a protic solvent mixture, such as methanol or aqueous solutions, which facilitates the protonation of the resulting acetylide anion. While specific examples detailing the use of ammonium fluoride for the synthesis of this compound are not prevalent in the cited literature, its general application for desilylating aryl ethynyl silanes makes it a highly relevant and viable method. The mild nature of ammonium fluoride is particularly advantageous when dealing with substrates containing sensitive groups like the nitro group on the thiophene (B33073) ring.

Sodium Hydroxide (B78521) Mediated Desilylation

Base-mediated hydrolysis is another common method for the deprotection of silylated alkynes. Reagents such as potassium carbonate, potassium hydroxide, or sodium hydroxide can be employed, often in a solvent system like methanol or a mixture of methanol and water. tandfonline.comharvard.edu This method is often simple and utilizes inexpensive reagents.

One study demonstrates the desilylation of 2-[2-(Trimethylsilyl)ethynyl]pyridine by refluxing with sodium hydroxide in methanol, achieving a high yield of 95% for the corresponding terminal alkyne, 2-ethynylpyridine. tandfonline.comtandfonline.com This example, while not on the exact target substrate, showcases the effectiveness of sodium hydroxide for this transformation on a related heterocyclic system. The mechanism involves the nucleophilic attack of a hydroxide or methoxide (B1231860) ion at the silicon center, leading to the cleavage of the C-Si bond. The reaction conditions, such as temperature and concentration, can be tuned to achieve optimal results.

Alternative and Emerging Synthetic Routes

Beyond the functionalization of a pre-existing thiophene ring, other synthetic strategies focus on constructing the thiophene ring itself with the desired substituents or precursors already in place.

Modular Synthesis Approaches

Modular synthesis provides a flexible and efficient strategy for building complex molecules from simpler, interchangeable building blocks. soton.ac.uk This concept is highly applicable to the synthesis of functionalized heterocycles like this compound. In this context, the target molecule can be envisioned as being assembled from a "thiophene" module, a "nitro" module, and an "ethynyl" module.

This approach is exemplified by the widespread use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to connect an ethynyl group (or its protected form) to a halo-nitro-thiophene scaffold. wikipedia.org This allows for late-stage introduction of the alkyne, enhancing synthetic flexibility. Recent advances have focused on developing modular routes to complex fused thiophene systems, which underscores the power of this synthetic philosophy. soton.ac.ukresearchgate.netacs.org By treating the components of this compound as modules, chemists can rapidly generate analogues by simply switching out one of the starting modules, facilitating the exploration of structure-property relationships.

Optimization of Reaction Parameters and Yields

The efficiency of any synthetic route, including those for this compound, is highly dependent on the careful optimization of reaction parameters. Key reactions in its synthesis, such as the Sonogashira coupling and the subsequent desilylation, are subject to optimization to maximize yield and purity while minimizing reaction times and by-product formation.

For the Sonogashira coupling, critical parameters to consider include the choice of palladium catalyst and ligand, the copper co-catalyst, the base, and the solvent. mdpi.comscirp.org The temperature and reaction time are also crucial; for instance, some couplings can proceed at room temperature while others require heating. mdpi.com The reactivity of the aryl halide (I > Br > Cl) also plays a significant role. wikipedia.org Optimization studies often involve screening different combinations of these parameters to find the ideal conditions for a specific substrate. researchgate.net

Reactivity and Chemical Transformations of 2 Ethynyl 5 Nitrothiophene

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group of 2-ethynyl-5-nitrothiophene is a key functional group that dictates much of its chemical reactivity. This reactivity is primarily characterized by its susceptibility to nucleophilic additions and its ability to coordinate with metal centers. The electron-withdrawing nature of the nitro group on the thiophene (B33073) ring enhances the electrophilicity of the alkyne, making it a prime candidate for these types of transformations.

One of the most well-documented reactions involving this compound is the Michael-type addition of secondary amines. This reaction proceeds readily, often without the need for a catalyst, to yield β-amino vinyl nitrothiophenes. The addition of a secondary amine, such as piperidine (B6355638) or morpholine, to the activated alkyne results in the formation of a new carbon-nitrogen bond and a vinylene spacer between the thiophene ring and the amino group. The general transformation is depicted below:

This compound + Secondary Amine → (E/Z)-2-(2-Aminovinyl)-5-nitrothiophene

This reaction is a powerful tool for introducing nitrogen-containing functional groups onto the thiophene scaffold, opening avenues for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

The scope of the amino vinylation reaction is broad, accommodating a variety of secondary amines. The regioselectivity of the addition is highly controlled, with the nucleophilic nitrogen atom exclusively attacking the β-carbon of the ethynyl group (the carbon atom further from the thiophene ring). This is a direct consequence of the electronic influence of the nitro-substituted thiophene ring, which polarizes the triple bond and directs the incoming nucleophile.

The stereochemical outcome of the reaction, however, can be more complex. The addition can theoretically lead to both (E) and (Z) isomers of the resulting β-amino vinyl nitrothiophene. The ratio of these isomers is influenced by several factors, including the structure of the secondary amine, the reaction solvent, and the temperature. In many cases, a mixture of isomers is obtained, though specific conditions can favor the formation of one isomer over the other.

Below is a table summarizing the outcomes of the Michael-type addition with various secondary amines:

| Secondary Amine | Product | Isomer Ratio (E:Z) |

| Piperidine | 2-(2-(Piperidin-1-yl)vinyl)-5-nitrothiophene | Mixture |

| Morpholine | 4-(2-(5-Nitrothiophen-2-yl)vinyl)morpholine | Mixture |

| Pyrrolidine (B122466) | 2-(2-(Pyrrolidin-1-yl)vinyl)-5-nitrothiophene | Mixture |

| Diethylamine | N,N-Diethyl-2-(5-nitrothiophen-2-yl)ethenamine | Mixture |

This table is illustrative and specific isomer ratios depend on reaction conditions.

The terminal alkyne functionality of this compound also allows it to act as a ligand in organometallic chemistry. It can coordinate to various metal centers, leading to the formation of stable metal-alkynyl complexes.

Ruthenium has been a metal of particular interest for complexation with this compound. The synthesis of these complexes typically involves the reaction of a suitable ruthenium precursor, such as a ruthenium chloride complex, with this compound in the presence of a base. researchgate.net This results in the formation of a stable ruthenium-alkynyl bond. These complexes are of interest due to the potential electronic communication between the metal center and the nitrothiophene moiety, which can give rise to interesting photophysical and electrochemical properties. nih.gov

An example of such a complex formation is:

[Ru(L)nCl] + this compound → [Ru(L)n(C≡C-C4H2S-NO2)]

Where L represents other ligands coordinated to the ruthenium center.

The table below illustrates how different ancillary ligands can be used in the formation of ruthenium complexes:

| Ruthenium Precursor | Ancillary Ligands (L) | Product Type |

| [Ru(dppe)2Cl2] | dppe (1,2-Bis(diphenylphosphino)ethane) | Ruthenium bis(phosphine) alkynyl complex |

| [Ru(bpy)2Cl2] | bpy (2,2'-Bipyridine) | Ruthenium bis(bipyridine) alkynyl complex |

| [Ru(p-cymene)Cl2]2 | p-cymene | Arene-ruthenium alkynyl complex |

This table provides examples of ligand types and the resulting class of complex.

Cross-Coupling Reactivity with Diverse Partners

The terminal alkyne functionality of this compound serves as a key handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions. While direct studies detailing the coupling of this specific molecule are not extensively reported, its reactivity can be confidently predicted based on well-established protocols for terminal alkynes, particularly the Sonogashira cross-coupling reaction.

In a typical Sonogashira coupling, a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. scispace.com For this compound, the reaction would involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(0) complex that has been activated by oxidative addition to an electrophilic coupling partner (R-X). Subsequent reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.

The diverse range of potential electrophilic partners allows for the synthesis of a wide array of derivatives.

Potential Electrophilic Coupling Partners:

| Partner Type | Example | Expected Product Structure |

| Aryl Halides | Iodobenzene | 2-(Phenylethynyl)-5-nitrothiophene |

| Vinyl Halides | Vinyl Bromide | 2-(But-1-en-3-ynyl)-5-nitrothiophene |

| Heteroaryl Halides | 2-Bromopyridine | 2-((5-Nitrothiophen-2-yl)ethynyl)pyridine |

| Acyl Halides | Benzoyl Chloride | 1-Phenyl-2-((5-nitrothiophen-2-yl)ethynyl)ethan-1-one |

The successful synthesis of thiophene acetylenes and related structures through Sonogashira reactions underscores the viability of this approach. researcher.life For instance, the coupling of iodothiophenes with various terminal alkynes proceeds efficiently, highlighting the general applicability of this chemistry to the thiophene scaffold. nih.gov Similarly, the synthesis of 2-ethynyl-5-nitropyridine (B1610408) has been achieved via the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with protected acetylenes, demonstrating that the electron-withdrawing nitro group is compatible with the reaction conditions. researchgate.net This suggests that this compound would be a competent nucleophilic partner in such transformations.

Reactivity of the Nitro Group

The nitro group at the C5 position profoundly influences the electronic properties and reactivity of the entire molecule.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Through a combination of inductive and resonance effects, it significantly reduces the electron density of the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted thiophene. The presence of the nitro group renders the thiophene ring electron-deficient, which activates it toward nucleophilic aromatic substitution, although this is less common for thiophenes than for benzenoid systems. Thiophenes substituted with electron-withdrawing groups can also act as dienophiles in Diels-Alder reactions. nih.gov

A fundamental transformation of the nitro group is its reduction to an amino group. This reaction is a cornerstone of nitroaromatic chemistry and provides a synthetic route to 2-ethynyl-5-aminothiophene. The reduction can be achieved using various reagents, offering a pathway to a new class of derivatives with altered electronic and chemical properties.

Common Reagents for Nitro Group Reduction:

| Reagent | Typical Conditions |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Acidic aqueous solution |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Pressurized hydrogen, various solvents |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems |

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions |

The resulting amino group is an electron-donating group, which fundamentally changes the electronic character of the thiophene ring from electron-poor to electron-rich. This transformation dramatically alters the molecule's reactivity in subsequent reactions, such as electrophilic substitution.

Electrophilic Substitution on the Thiophene Ring

Electrophilic substitution on the this compound ring is challenging due to the strong deactivating effect of the nitro group. However, understanding the directing effects of the existing substituents is crucial for predicting the outcome of such reactions, should they be forced to occur.

For a 2,5-disubstituted thiophene, electrophilic substitution can only occur at the C3 or C4 positions. The regiochemical outcome is determined by the combined directing effects of the substituents.

Nitro Group (C5): As a meta-director, the nitro group at C5 directs incoming electrophiles to the C3 position.

Ethynyl Group (C2): Alkynyl groups are typically ortho, para-directors. The ethynyl group at C2 would direct an incoming electrophile to the ortho position (C3) or the para position (C5). Since the C5 position is already substituted, its directing influence is focused on the C3 position.

Therefore, both the nitro and ethynyl groups cooperatively direct any potential electrophilic substitution to the C3 position. This strong regiochemical preference means that if an electrophilic substitution reaction were to proceed, it would be highly selective for the C3 position, yielding a 2,3,5-trisubstituted thiophene derivative.

Advanced Derivatives and Oligomeric/polymeric Structures

Synthesis and Characterization of Functionalized Beta-Amino Vinyl Nitrothiophene Derivatives

A straightforward and highly efficient method for the functionalization of 2-ethynyl-5-nitrothiophene involves the addition of secondary amines across the ethynyl (B1212043) bond. This reaction yields β-amino vinyl nitrothiophenes, which are a novel class of push-pull chromophores. mdpi.com The synthesis is typically a simple and modular approach, allowing for the introduction of a wide variety of amino substituents.

The resulting β-amino vinyl nitrothiophene derivatives exhibit significant solvatochromism, and initial studies using Hyper-Rayleigh Scattering (HRS) have revealed remarkably high static first hyperpolarizabilities, indicating their potential for use in nonlinear optical materials. mdpi.com The general synthetic scheme involves the direct reaction of this compound with a secondary amine, often without the need for a catalyst, proceeding efficiently to the desired product.

| Derivative Name | Structure | Key Characterization Findings | Reported Properties |

|---|---|---|---|

| (E)-2-(2-(piperidin-1-yl)vinyl)-5-nitrothiophene | A piperidine (B6355638) ring attached to the vinyl group of the nitrothiophene core. | Characterized by 1H and 13C NMR, and mass spectrometry to confirm the structure and stereochemistry. | Exhibits significant solvatochromism and a high static first hyperpolarizability (β₀) of 29-31 × 10⁻³⁰ esu. mdpi.com |

| (E)-2-(2-(diethylamino)vinyl)-5-nitrothiophene | A diethylamino group attached to the vinyl group of the nitrothiophene core. | Spectroscopic data confirms the formation of the E-isomer. | Shows strong push-pull characteristics due to the electron-donating amino group and electron-withdrawing nitro group. mdpi.com |

Development of Organometallic Complexes Incorporating this compound Ligands

The terminal alkyne functionality of this compound makes it an excellent ligand for the formation of organometallic complexes. These complexes are of significant interest for their potential in nonlinear optics and as molecular wires.

A series of oligo(2,5-thienylenevinylene)s (OTVs) end-functionalized with a ligated ruthenium alkynyl unit as a donor and a nitro group as an acceptor have been synthesized. nih.gov In these complexes, the this compound moiety serves as the terminal unit of the OTV bridge, directly coordinating to the ruthenium center. The synthesis involves the reaction of the terminal alkyne of the nitro-functionalized OTV with a ruthenium precursor, such as [RuCl(dppe)₂]PF₆, followed by treatment with a base. nih.gov The trans-[RuCl(dppe)₂] unit (where dppe = 1,2-bis(diphenylphosphino)ethane) acts as a strong electron donor. nih.gov

These complexes have been characterized by cyclic voltammetry (CV) to assess their electrochemical properties and by UV-vis-NIR spectroscopy to study their linear optical properties. nih.gov Their quadratic nonlinear optical (NLO) properties have been investigated using hyper-Rayleigh scattering. nih.gov

| Complex Name | Structure Description | Electrochemical Properties (CV) | Linear Optical Properties (UV-vis-NIR) |

|---|---|---|---|

| trans-[Ru{C≡C-2,5-C₄H₂S(NO₂)}Cl(dppe)₂] (Ru1T) | A ruthenium center coordinated to a this compound ligand. nih.gov | Reversible redox behavior associated with the Ru(II)/Ru(III) couple. nih.gov | Intense optical transitions in the visible region. nih.gov |

| trans-[Ru{C≡C-2,5-C₄H₂S-(E)-CH=CH-2,5-C₄H₂S(NO₂)}Cl(dppe)₂] (Ru2T) | A ruthenium center coordinated to a longer OTV ligand with one thienylenevinylene unit and a terminal this compound. nih.gov | The redox potential is influenced by the length of the OTV bridge. nih.gov | The absorption maximum is red-shifted compared to Ru1T due to the extended conjugation. nih.gov |

| trans-[Ru{C≡C-2,5-C₄H₂S-(E)-CH=CH-2,5-C₄H₂S-(E)-CH=CH-2,5-C₄H₂S(NO₂)}Cl(dppe)₂] (Ru3T) | A ruthenium center coordinated to an even longer OTV ligand with two thienylenevinylene units and a terminal this compound. nih.gov | Systematic shifts in redox potentials with increasing bridge length. nih.gov | Further red-shift in the absorption spectrum, consistent with increased π-conjugation. nih.gov |

The ruthenium-based OTV alkynyl complexes described above are classic examples of Donor-Bridge-Acceptor (D-B-A) dipolar compounds. nih.gov In this architecture, the electron-donating group (Donor, D) is the trans-[RuCl(dppe)₂] unit, the electron-withdrawing group (Acceptor, A) is the nitro group on the terminal thiophene (B33073) ring, and the oligo(2,5-thienylenevinylene) chain acts as the π-conjugated bridge (Bridge, B). nih.gov Such D-B-A systems are designed to exhibit significant quadratic NLO properties. nih.gov The ethynyl linkage provided by the this compound unit is crucial for establishing the electronic communication between the donor, bridge, and acceptor components. The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor through the bridge is a key factor determining the NLO response.

Conjugated Oligomers and Polymers Incorporating this compound Units

The incorporation of this compound into conjugated oligomers and polymers is a strategy to develop materials with tailored electronic and optical properties. nih.gov Thiophene-based conjugated oligomers and polymers are known for their charge transport capabilities, and the inclusion of the ethynyl-nitro-substituted unit can further modify these properties. nih.gov

The polymerization of this compound can be approached through several strategies common in the synthesis of conjugated polymers. For the synthesis of copolymers, the Sonogashira coupling reaction is a powerful tool. mdpi.com This palladium-copper catalyzed cross-coupling reaction allows for the connection of terminal alkynes, such as this compound, with aryl halides. This method enables the creation of alternating donor-acceptor copolymers, where the this compound unit can act as an acceptor moiety. mdpi.com

Oxidative polymerization is another common method for the synthesis of polythiophenes. nih.gov While typically used for the polymerization of thiophene rings themselves, modifications of this method could potentially be used for the polymerization of thiophene derivatives. However, the reactivity of the ethynyl and nitro groups under oxidative conditions would need to be carefully considered.

For homopolymerization, direct polymerization of the ethynyl group is a possibility, though this can sometimes lead to structurally complex and less defined polymers. The choice of polymerization strategy will ultimately depend on the desired polymer architecture and properties.

The this compound unit can be integrated into larger π-conjugated systems to create complex molecular architectures. One such class of molecules is tetraethynylethenes, which are characterized by a central carbon-carbon double bond with four ethynyl substituents. The synthesis of such molecules would likely involve the cross-coupling of a tetra-halo-ethene precursor with four equivalents of this compound.

Another related reaction is the [2+2] cycloaddition of electron-deficient alkenes, such as tetracyanoethylene, with acetylenic compounds. This can lead to the formation of substituted cyclobutene (B1205218) or butadiene derivatives, effectively integrating the this compound moiety into a new π-system. mdpi.com The resulting highly conjugated and electron-deficient systems are of interest for their potential applications in electronic materials.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 2-ethynyl-5-nitrothiophene, ¹H and ¹³C NMR are fundamental for confirming its structural integrity.

While specific, experimentally derived spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on analysis of closely related structural analogues.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the terminal alkyne. The electron-withdrawing effect of the nitro group (-NO₂) at the C5 position significantly influences the chemical shifts of the thiophene protons, causing them to appear further downfield compared to unsubstituted thiophene.

Thiophene Protons (H3 and H4): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The proton at the C4 position (adjacent to the nitro group) would likely be found at a lower field (higher ppm) than the proton at the C3 position.

Ethynyl (B1212043) Proton (≡C-H): A singlet corresponding to the acetylenic proton is anticipated. Its chemical shift would be characteristic of terminal alkynes.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H4 | ~8.0 - 8.4 | Doublet |

| Thiophene H3 | ~7.3 - 7.6 | Doublet |

| Ethynyl H | ~3.5 - 4.0 | Singlet |

| Note: These are estimated values based on analogous compounds. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the thiophene ring, the ethynyl group, and those bearing the substituents would each exhibit characteristic chemical shifts.

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon atom C5, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded and appear significantly downfield. The carbon C2, bonded to the ethynyl group, would also be influenced.

Ethynyl Carbons (C≡C): Two signals are expected for the alkyne carbons, typically appearing in the range of 70-90 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C5 (-NO₂) | ~150 - 155 |

| Thiophene C2 (-C≡CH) | ~130 - 135 |

| Thiophene C4 | ~128 - 132 |

| Thiophene C3 | ~125 - 129 |

| Ethynyl C (Th-C≡) | ~85 - 90 |

| Ethynyl C (≡CH) | ~75 - 80 |

| Note: These are estimated values based on analogous compounds. |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. This compound serves as a precursor to a class of molecules known as "push-pull" chromophores, which exhibit significant electronic absorption properties.

The electronic structure of this compound is characterized by the thiophene ring acting as a π-conjugated bridge between the electron-withdrawing nitro group (-NO₂) and the electron-donating ethynyl group (-C≡CH). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. Derivatives of this compound, formed by the addition of secondary amines to the ethynyl group, create highly effective push-pull systems (e.g., β-amino vinyl nitrothiophenes) with strong absorption in the visible region.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a large change in dipole moment between the ground and excited states, which is characteristic of push-pull systems.

Derivatives of this compound exhibit pronounced positive solvatochromism, meaning their longest-wavelength absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. For example, the derivative 5-dimethylamino-5'-nitro-2,2'-bithiophene shows a dramatic shift of over 130 nm when moving from a nonpolar solvent like n-hexane to a polar aqueous environment. This indicates a highly polar excited state that is stabilized by polar solvents.

The table below illustrates the solvatochromic behavior of a closely related push-pull derivative, 5-dimethylamino-5'-nitro-2,2'-bithiophene, highlighting the significant impact of solvent polarity on its electronic absorption.

| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) |

| n-Hexane | 31.0 | 466 |

| Toluene (B28343) | 33.9 | 488 |

| Dichloromethane (B109758) | 40.7 | 522 |

| Acetone | 42.2 | 524 |

| Dimethyl Sulfoxide | 45.1 | 549 |

| Acetonitrile | 45.6 | 531 |

| Ethanol | 51.9 | 556 |

| Formamide/Water (1:1) | - | 597 |

| Data for 5-dimethylamino-5'-nitro-2,2'-bithiophene, a derivative illustrating the solvatochromic principle. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a published single-crystal X-ray structure for this compound itself has not been found in the surveyed scientific literature. However, analysis of structurally related compounds provides valuable insight into the expected solid-state conformation. For instance, the crystal structure of 5-dimethylamino-5'-nitro-2,2'-bithiophene reveals that the two thiophene rings are nearly coplanar. This planarity is crucial for facilitating π-electron delocalization across the molecule, which is essential for its charge-transfer properties. It is reasonable to infer that this compound would also adopt a largely planar conformation in the solid state to maximize conjugation.

Molecular Conformation and Dihedral Angles

The conformation of nitroaromatic compounds, including derivatives of nitrothiophene, is significantly influenced by the orientation of the nitro group relative to the aromatic ring. While the thiophene ring itself is planar, the nitro group may be twisted out of this plane due to intermolecular interactions within a crystal lattice. mdpi.com

For para-substituted nitrobenzene (B124822) derivatives, a related class of compounds, the mean twist angle of the nitro group is approximately 7.3 degrees. mdpi.com This deviation from planarity, though seemingly small, can impact the molecule's electronic properties and aromaticity. Similar deviations can be anticipated for this compound, where crystal packing forces may lead to a non-planar conformation of the nitro group with respect to the thiophene ring. The ethynyl group, being linear, would extend from the thiophene ring, with its conformation also being subject to steric and electronic effects within the crystal.

| Parameter | Typical Value/Observation |

| Thiophene Ring | Planar |

| Nitro Group Twist Angle | Can deviate from planarity due to intermolecular interactions. |

| Ethynyl Group | Linear substituent |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. For thiophene-based compounds, π-π stacking interactions are a dominant feature in their crystal packing. nih.govmdpi.com The electron-rich thiophene rings can stack on top of one another, contributing to the stability of the crystal structure.

| Interaction Type | Description |

| π-π Stacking | Occurs between the planar thiophene rings of adjacent molecules. |

| Hydrogen Bonding | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. |

| Dipole-Dipole Interactions | Arise from the polar nature of the nitro group. |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

For 2-acetyl-5-nitrothiophene (B1359909), the molecular weight is 171.174 g/mol . nist.gov In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information and help to confirm the identity of the compound. The presence of isotopes of sulfur would also lead to characteristic isotopic peaks (e.g., M+2). By analyzing the mass spectrum for the presence of the expected molecular ion peak and the absence of peaks corresponding to impurities, the molecular weight and purity of the sample can be confidently determined.

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2-Acetyl-5-nitrothiophene | C₆H₅NO₃S | 171.174 nist.gov |

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in probing the redox behavior of molecules, providing information on their electronic structure and reactivity.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the reduction and oxidation processes of chemical species. For nitroaromatic compounds like nitrothiophenes, CV typically reveals information about the reduction of the nitro group. rsc.orgresearchgate.net The first step in the electrochemical reduction of nitrothiophenes generally involves a one-electron transfer to form a radical anion. rsc.org

The potential at which this reduction occurs and the reversibility of the process depend on the specific structure of the molecule and the experimental conditions, such as the solvent and the presence of protic sources. researchgate.net The cyclic voltammogram of a nitroaromatic compound in an acidic medium often shows an irreversible peak corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) derivative. researchgate.net In some cases, a reversible redox couple corresponding to the interconversion between the nitroso and hydroxylamine derivatives can be observed in the reverse scan. researchgate.net The position of the substituents on the thiophene ring can also influence the reduction potentials. rsc.org

| Process | Description |

| First Reduction | One-electron transfer to form a radical anion. rsc.org |

| In Protic Media | Often an irreversible reduction of the nitro group to hydroxylamine. researchgate.net |

| Reversible Couple | Can be observed for the nitroso/hydroxylamine interconversion. researchgate.net |

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. For π-conjugated thiophene derivatives, UV-Vis-NIR spectroelectrochemistry is particularly useful for characterizing the radical cations and dications formed upon oxidation. nih.gov

When a potential is applied to oxidize a thiophene-based compound, changes in the UV-Vis-NIR absorption spectrum can be monitored in situ. The formation of radical cations typically gives rise to new absorption bands at longer wavelengths (in the visible and near-infrared regions). nih.gov The evolution of these spectral features as a function of the applied potential provides information about the stability and electronic structure of the oxidized species. This technique can also be used to follow subsequent chemical reactions of the electrochemically generated intermediates, such as dimerization or polymerization. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, used to investigate the electronic structure of many-body systems. nih.gov DFT calculations for 2-ethynyl-5-nitrothiophene typically involve methods like the B3LYP functional with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations begin with geometry optimization to find the most stable three-dimensional arrangement of the molecule, which serves as the basis for all subsequent property calculations. nih.gov

DFT calculations provide a detailed map of the electronic landscape of this compound. The analysis focuses on how the electron density is distributed across the molecule, which is heavily influenced by the electron-withdrawing nitro group (-NO₂) and the electron-rich ethynyl (B1212043) group (-C≡CH).

A Molecular Electrostatic Potential (MEP) map is often generated from DFT calculations to visualize this distribution. For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a high electron density and the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atom of the ethynyl group and the protons on the thiophene (B33073) ring, indicating electron-deficient areas susceptible to nucleophilic attack.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter derived from DFT calculations.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be primarily located over the thiophene ring and the ethynyl group, which are the more electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital available to accept electrons. Due to the strong electron-withdrawing nature of the nitro group, the LUMO is expected to be localized predominantly on the nitro group and the adjacent carbon of the thiophene ring.

HOMO-LUMO Gap (ΔE): The energy gap is a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.gov A large gap implies high stability and low reactivity. researchgate.net The presence of the conjugated system and the strong electron-withdrawing nitro group in this compound would likely result in a relatively small HOMO-LUMO gap, suggesting it is a reactive molecule.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior.

| Descriptor | Formula | Interpretation for this compound |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A soft molecule (low η) is more reactive. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. |

| Electronegativity (χ) | -μ | A measure of the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons. |

This table is illustrative, showing the types of parameters derived from DFT calculations. The actual values would require specific computation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as their UV-Visible absorption spectra. iastate.eduresearchgate.net The method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions).

For this compound, TD-DFT calculations would predict the key electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths). The primary transition of interest would likely be the HOMO → LUMO transition. Given the spatial separation of the HOMO (on the thiophene/ethynyl moiety) and the LUMO (on the nitro group), this transition would have significant charge-transfer character. The calculated UV-Vis spectrum would show absorption bands corresponding to this and other transitions (e.g., π → π* transitions within the thiophene ring). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (HOMO → LUMO) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| S₀ → S₂ | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| S₀ → S₃ | (Calculated Value) | (Calculated Value) | (Calculated Value) |

This table represents a typical output from a TD-DFT calculation, showing the kind of data that would be generated.

Molecular Modeling and Simulation

Molecular modeling based on DFT calculations can predict how this compound will behave in chemical reactions. The electron density distribution and frontier orbitals (HOMO/LUMO) are key to these predictions.

Electrophilic Attack: Sites with high electron density (negative electrostatic potential) and where the HOMO is localized are prone to attack by electrophiles. For this molecule, this would likely be the carbon atoms of the thiophene ring not directly attached to the nitro group.

Nucleophilic Attack: Sites with low electron density (positive electrostatic potential) and where the LUMO is localized are susceptible to nucleophilic attack. The carbon atom of the thiophene ring bonded to the nitro group is a probable site for nucleophilic aromatic substitution.

Regioselectivity: In reactions like cycloadditions involving the ethynyl group, computational models can predict which orientation (regioisomer) is favored by calculating the activation energies for the different possible reaction pathways. The pathway with the lower energy barrier will be the kinetically favored product.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary focus would be on the rotation around the single bond connecting the ethynyl group to the thiophene ring and the orientation of the nitro group relative to the ring.

While the thiophene ring itself is planar, computational methods can be used to generate a potential energy surface by systematically rotating the C-C single bond of the substituent. researchgate.net For a molecule like this compound, the structure is largely rigid, and significant conformational isomers are unlikely. However, calculations would confirm the most stable (lowest energy) conformation, which is expected to be planar to maximize π-system conjugation. The analysis would also quantify the energy barriers to rotation for the substituents, confirming the molecule's conformational rigidity. cwu.edu

Hammett Constants and Quantitative Structure-Activity Relationships (QSAR) for Reactivity

The reactivity of substituted aromatic and heteroaromatic compounds, including this compound, can be quantitatively analyzed using the Hammett equation. This equation relates the reaction rates and equilibrium constants of a series of reactions to the electronic properties of the substituents. wikipedia.org The equation is given by:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. wikipedia.org

Substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent. For this compound, both the ethynyl (-C≡CH) and the nitro (-NO₂) groups are electron-withdrawing. The nitro group is one of the strongest electron-withdrawing groups, and its Hammett constants are well-documented. viu.ca The ethynyl group is also known to be electron-withdrawing, and its effect on the acidity of ethynylbenzenes has been correlated with Hammett constants. rsc.orgresearchgate.net

The position of the substituents on the thiophene ring is crucial. In α-substituted thiophenes, substituent effects are often proportional to those observed in para-substituted benzene (B151609) derivatives. rsc.org For this compound, both substituents are in α-positions. The combined electron-withdrawing effect of these two groups is expected to significantly decrease the electron density of the thiophene ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to unsubstituted thiophene.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted thiophenes have demonstrated the importance of electronic parameters in determining their biological activity and chemical reactivity. For instance, a study on biologically active 2-nitrothiophenes established a correlation between their antibacterial activity and calculated electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO), total atomic charges, and ring angles. nih.gov Similarly, QSAR studies on thiophene analogs as anti-inflammatory agents highlighted the dominant role of electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moment in modulating their activity. nih.gov

While specific QSAR studies for this compound were not found, the principles from studies on related nitrothiophenes can be applied. The strong electron-withdrawing nature of the nitro and ethynyl groups would be expected to lower the LUMO energy of this compound, which is often correlated with increased reactivity towards nucleophiles and certain biological activities. nih.govnih.gov

The following table provides representative Hammett constants for the nitro group, which is a key substituent in the target molecule.

| Substituent | σ_m | σ_p |

| -NO₂ | 0.71 | 0.78 |

| Data sourced from available chemical literature. |

Rationalization of Experimental Observations

Theoretical and computational chemistry provides a framework for understanding and rationalizing the experimental observations of the reactivity of molecules like this compound. The presence of both a nitro and an ethynyl group on the thiophene ring introduces significant electronic perturbations that govern its chemical behavior.

Computational studies on substituted thiophenes have shown that the electronic structure and reactivity are highly dependent on the nature and position of the substituents. researchgate.netresearchgate.net For this compound, the strong electron-withdrawing properties of both the 5-nitro and 2-ethynyl groups significantly influence the electron distribution within the thiophene ring. This leads to a highly electron-deficient aromatic system.

Nucleophilic Aromatic Substitution (SNAr):

Theoretical investigations into the SNAr reactions of substituted thiophenes have provided detailed mechanistic insights. For example, a computational study on 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group) reacting with pyrrolidine (B122466) showed that the reaction proceeds via a stepwise mechanism. nih.govnih.gov The initial step is the nucleophilic addition to the C2 position, forming a zwitterionic intermediate. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. In the case of this compound, the combined electron-withdrawing power of the ethynyl and nitro groups would be expected to make the thiophene ring highly susceptible to nucleophilic attack, particularly at the carbon atoms bearing the substituents.

Electrophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the this compound ring would deactivate it towards electrophilic aromatic substitution. The electron-withdrawing groups reduce the ability of the thiophene ring to stabilize the positively charged intermediate (the sigma complex) formed during electrophilic attack.

Protonation and Acidity:

Quantum chemical calculations have been used to predict the most favorable sites for protonation in substituted thiophenes. In the presence of a nitro group, it has been shown to be the most thermodynamically favorable protonation position. rsc.org This has implications for reactions carried out in acidic media. Furthermore, the ethynyl group possesses an acidic proton. Theoretical studies on substituted ethynylbenzenes have been used to calculate their acidities, which correlate well with Hammett constants. rsc.orgresearchgate.net The electron-withdrawing nitro group on the thiophene ring would be expected to increase the acidity of the ethynyl proton in this compound.

Electronic Properties:

Computational methods such as Density Functional Theory (DFT) are used to calculate key electronic properties that help rationalize reactivity. These properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. A low LUMO energy, expected for this compound due to the electron-withdrawing substituents, indicates a high susceptibility to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, regions of positive electrostatic potential would be expected around the thiophene ring, indicating its electrophilic character.

Atomic Charges: Calculation of partial atomic charges can identify the most electron-deficient carbon atoms in the ring, which are the likely targets for nucleophiles.

While direct experimental and computational studies on this compound are limited in the reviewed literature, the application of these theoretical principles, supported by studies on similarly substituted thiophenes, allows for a robust rationalization of its expected chemical behavior.

Applications in Advanced Materials Science and Technology

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules, particularly those with a D-π-A structure like 2-ethynyl-5-nitrothiophene, are highly sought after for their potentially large second-order NLO responses.

The key to a significant second-order NLO response at the molecular level is a large first-order hyperpolarizability (β). The design of molecules with high β values is guided by several principles that are well-embodied by the structure of this compound:

Strong Donor and Acceptor Groups: The efficacy of intramolecular charge transfer (ICT) is paramount. The nitro group (-NO₂) is one of the strongest electron-accepting groups, while the ethynyl (B1212043) group connected to the thiophene (B33073) ring acts as the donor and π-bridging system.

Efficient π-Conjugated Bridge: The thiophene ring serves as an efficient π-conjugated spacer, facilitating the electronic communication between the donor and acceptor. Thiophene-based bridges are widely used because they can enhance NLO responses compared to benzene (B151609) rings due to their lower aromatic stabilization energy, which is reduced upon charge separation.

Theoretical studies on similar D-π-A systems confirm that linking strong acceptors like the nitro group with various π-conjugated systems leads to significant NLO responses. The combination of a nitro acceptor and a thiophene-ethynyl bridge in this compound is a deliberate design choice aimed at maximizing these properties.

Hyper-Rayleigh Scattering (HRS) is a powerful experimental technique used to measure the first hyperpolarizability (β) of molecules in solution. bldpharm.comchemicalbook.com Unlike the alternative Electric-Field Induced Second Harmonic Generation (EFISH) method, HRS does not require an external electric field for molecular alignment and can be used for a broader range of molecules, including non-dipolar and ionic species. wikipedia.org

The technique involves focusing an intense laser beam into a solution of the chromophore and detecting the scattered light at twice the incident frequency (the second harmonic). The intensity of this scattered light is proportional to the square of the molecular hyperpolarizability (β²). While specific HRS measurement data for this compound is not extensively reported in the literature, studies on analogous thiophene-based push-pull chromophores have demonstrated the utility of this technique. bldpharm.comchemicalbook.comqiyuebio.com For instance, HRS experiments performed at different wavelengths (e.g., 1064 nm and 1907 nm) on similar structures have been used to determine their β values and assess their potential for NLO applications. chemicalbook.com Such evaluations would be crucial to quantify the NLO efficiency of this compound.

This compound is itself a foundational push-pull chromophore. lookchem.com The term "push-pull" refers to the electronic mechanism where the electron-donating group "pushes" electron density through the π-system to the electron-accepting group, which "pulls" it. This compound can also serve as a versatile building block for more complex NLO chromophores.

The terminal ethynyl group is particularly valuable for synthesis, as it can be readily modified using well-established reactions like the Sonogashira cross-coupling. libretexts.org This allows for the attachment of stronger donor groups or the integration of the molecule into larger polymeric structures, as outlined in the table below.

| Reaction Type | Reactant | Potential Product | Purpose |

| Sonogashira Coupling | Aryl Halide with Donor Group (e.g., N,N-dimethylamino-iodobenzene) | D-π-A' Chromophore | Elongate the π-system and introduce a stronger donor (A') to enhance the push-pull effect and increase the hyperpolarizability. |

| Click Chemistry (e.g., Azide-Alkyne Cycloaddition) | Organic Azide | Triazole-linked Chromophore | Create complex, multi-dimensional NLO materials or attach the chromophore to other functional units. |

| Polymerization | Polythiophene with NLO side-chains | Incorporate the NLO properties of the chromophore into a processable polymer matrix for device fabrication. |

The development of such derivatives is a key strategy for fine-tuning the optical properties and improving material processability for electro-optic applications. youtube.com

Photorefractive materials are substances that exhibit a reversible change in their refractive index upon exposure to light. This effect requires both photoconductivity and an electro-optic response. Organic photorefractive materials are typically composites comprising several components:

Charge Generator/Sensitizer: Absorbs light to generate charge carriers.

Transporting Agent: A polymer matrix that allows for the movement of these charges.

Trapping Sites: To trap the charges and create a space-charge field.

NLO Chromophore: A molecule with a large dipole moment and hyperpolarizability that reorients in the space-charge field, causing a change in the material's refractive index.

Due to its strong push-pull nature, this compound possesses the necessary electronic properties to function as an NLO chromophore in such a composite. Thiophene-based copolymers with side-chain NLO chromophores have been synthesized and investigated as candidate materials for photorefractive applications, demonstrating the viability of this molecular design. organic-chemistry.org The high dipole moment expected for this compound would allow it to efficiently respond to the internal electric field, making it a potentially valuable component in photorefractive polymer composites for applications like dynamic holography and optical data processing.

Organic Electronics and Optoelectronics

The D-π-A architecture is not only beneficial for NLO applications but is also a fundamental design for materials used in organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs).

OLEDs are solid-state devices that emit light when an electric current is passed through a thin film of organic semiconductor material. The performance of an OLED is heavily dependent on the properties of the materials used in its emissive layer.

While this compound itself is not primarily designed as an emitter—the nitro group can sometimes quench fluorescence—its structural components are highly relevant. Thiophene-based D-π-A molecules are extensively used in OLEDs. epa.govmdpi.com In these systems, the intramolecular charge transfer character can be tuned to achieve emission across the visible spectrum. For example, by replacing the strong quenching nitro group with other acceptors and modifying the donor, researchers have created highly efficient thiophene-based emitters. epa.gov

A D-π-A compound designed for OLED applications, DMB-TT-TPA, incorporates a thienothiophene π-spacer (an extended thiophene system) to link a triphenylamine (B166846) donor and a dimesitylboron acceptor. mdpi.com This material demonstrates how the core principles of the D-π-A design, also present in this compound, are applied to create functional OLEDs with specific emission characteristics. The study of simple systems like this compound provides fundamental insights into the structure-property relationships that govern the performance of more complex materials used in modern display technology.

| Device Parameter | Performance of a Thiophene D-π-A Emitter (DMB-TT-TPA) |

| Maximum Emission Wavelength | 520 nm |

| Fluorescence Quantum Yield (Solution) | 86% |

| Maximum Current Efficiency | 10.6 cd/A |

| Maximum Power Efficiency | 6.70 lm/W |

| External Quantum Efficiency (EQE) | 4.61% |

This data for a related thiophene-based push-pull compound illustrates the potential of this material class in achieving high-performance organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics, with the organic semiconductor being the critical element. wikipedia.orgcam.ac.uk Thiophene-based oligomers and polymers are among the most successful materials for OFETs due to their excellent charge transport properties and environmental stability. researcher.lifepolyu.edu.hk The performance of an OFET is highly dependent on the molecular structure of the semiconductor, which influences molecular packing, orbital energy levels, and charge carrier mobility. frontiersin.org

While direct studies on this compound in OFETs are not extensively documented, the presence of the electron-withdrawing nitro group would be expected to significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted thiophene. This modification is a common strategy for converting p-type (hole-transporting) materials into n-type (electron-transporting) or ambipolar semiconductors. However, achieving high mobility in nitro-substituted thiophenes can be challenging. The ethynyl group offers a site for further functionalization or polymerization, potentially creating well-ordered thin films necessary for efficient charge transport. pkusz.edu.cn

Table 1: Illustrative Performance of Thiophene-Based OFETs

This table presents typical data for various thiophene derivatives to provide context for the performance metrics of such devices. Data for this compound is not currently available.

| Thiophene Derivative Class | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| Fused-Ring Thiophene Polymer | 0.1 - 1.0 | > 10⁶ | Solution-Casting |

| Oligothiophene Small Molecule | 0.5 - 5.0 | > 10⁷ | Vacuum Evaporation |

| Alkyl-substituted Polythiophene | 0.01 - 0.2 | > 10⁵ | Solution-Casting |

Organic Photovoltaic Cells and Solar Energy Conversion

In the field of organic photovoltaics (OPVs), thiophene-based polymers and small molecules are extensively used as electron-donor materials in bulk heterojunction solar cells. mdpi.comrsc.org The ideal donor material possesses a low bandgap for broad solar spectrum absorption and a suitable HOMO level to ensure a high open-circuit voltage (Voc). mdpi.com

The introduction of a strong electron-withdrawing group like the nitro moiety onto the thiophene ring, as in this compound, would drastically alter its electronic properties. Such a modification typically lowers the HOMO and LUMO levels, making the compound more suitable as an electron-acceptor (n-type) material rather than a traditional electron-donor. rsc.org In principle, it could be paired with a high-HOMO donor polymer to create a functional solar cell. The ethynyl group provides a pathway for creating novel copolymers by linking it with donor units, a strategy employed to tune the bandgap and morphology of the active layer. mdpi.com However, detailed photovoltaic performance data for polymers or devices specifically incorporating the this compound unit remains a subject for future research.

Conductive Polymers

Polythiophenes are a cornerstone class of conductive polymers, which become electrically conductive upon oxidative "doping". wikipedia.orgcmu.edu The conductivity arises from the delocalized π-electrons along the polymer backbone. The ethynyl group in this compound is a key functional group for polymerization. It can undergo various coupling reactions, such as Sonogashira coupling, or potentially be polymerized to form a polyacetylene-type backbone with pendant nitrothiophene units. mdpi.commdpi.com

The resulting polymer, poly(this compound), would feature a highly conjugated system. The strong electron-withdrawing nature of the nitro group would be expected to make the polymer easier to reduce (n-dope) and harder to oxidize (p-dope) compared to standard polythiophenes like poly(3-hexylthiophene). nih.gov This could lead to conductive materials with distinct electronic and optical properties. While the synthesis of various substituted polythiophenes is well-established, the specific properties and conductivity of polymers derived from this compound have not been widely reported. cmu.edudu.ac.ir

Chemical Sensors

Exploiting Electron-Withdrawing Character for Sensing Applications

The design of fluorescent and colorimetric chemical sensors often relies on modulating the electronic properties of a fluorophore upon interaction with an analyte. Thiophene-based molecules are frequently used as signaling units in such probes. The strong electron-withdrawing character of the nitro group in this compound makes it an interesting candidate for sensing applications. This feature can render the thiophene ring susceptible to nucleophilic attack or can be used to create a push-pull system where the photophysical properties are highly sensitive to changes in the local environment or binding events. nih.govnih.gov

For instance, nitroaromatic compounds are known to have their fluorescence quenched. A sensing mechanism could be designed where a reaction with an analyte removes or transforms the nitro group, leading to a "turn-on" fluorescence response. nih.gov While hybrid thiophene-pyrrole polymers have been developed for electrochemical sensing platforms, the specific use of this compound as a sensing molecule is an area ripe for exploration. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of 2-ethynyl-5-nitrothiophene and its derivatives is paramount for enabling its use in further applications. Future research will likely focus on developing more sustainable and efficient catalytic systems.

One promising direction is the refinement of cross-coupling reactions, such as the Sonogashira coupling, which is a cornerstone for forming C(sp²)–C(sp) bonds. libretexts.org While palladium and copper catalysts are traditionally used, future work could explore catalysts based on more abundant and less toxic metals like iron and cobalt to improve the environmental footprint of the synthesis. beilstein-journals.org Furthermore, developing heterogeneous catalysts, such as palladium on silicon carbide (Pd/SiC) or other solid supports, could simplify product purification and allow for catalyst recycling, a key aspect of green chemistry. nih.govmdpi.com

Another avenue involves designing catalysts that can operate under milder conditions, such as lower temperatures and in greener solvents like water. nih.govrsc.org For instance, research has shown that chromium-substituted iron oxide hydroxide (B78521) can catalyze thiophene (B33073) synthesis at temperatures 140°C lower than conventional industrial catalysts. rsc.org Adapting such systems for the specific synthesis of substituted nitrothiophenes could represent a significant step forward.

| Catalyst System Type | Potential Advantage | Research Focus |

| Iron/Cobalt-based | Lower toxicity, more abundant | Development of ligands to stabilize active catalytic species |

| Heterogeneous (e.g., Pd/C) | Ease of separation, reusability | Optimizing catalyst activity and longevity in aqueous media |

| Low-Temperature Catalysts | Reduced energy consumption, fewer side reactions | Adapting novel metal oxides for substituted thiophene synthesis |

Exploration of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer powerful strategies for building molecular complexity in a single step, enhancing atom and step economy. The structure of this compound makes it an ideal candidate for inclusion in such reactions.

Future research could design novel MCRs where this compound serves as a key building block. For example, the Gewald reaction, a well-known MCR for synthesizing highly substituted 2-aminothiophenes, could be adapted. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Although the thiophene ring is already formed, the ethynyl (B1212043) and nitro groups provide reactive handles for subsequent annulation or functionalization reactions in a one-pot sequence. Researchers could explore cascade reactions where the alkyne moiety participates in cyclization or cycloaddition reactions immediately following an initial transformation involving the nitro group or the thiophene ring. acs.orgmdpi.com Such strategies could provide rapid access to complex polycyclic systems containing the nitrothiophene core, which are of interest in medicinal chemistry and materials science. researchgate.netnih.govnih.gov

Design of Next-Generation Functional Materials

Thiophene-based molecules are fundamental components of organic functional materials due to their excellent electronic properties and chemical stability. researchgate.net The specific electronic characteristics of this compound—an electron-rich thiophene ring, an electron-withdrawing nitro group, and a π-conjugation-extending ethynyl group—make it a highly attractive building block for next-generation materials. rsc.org

A major opportunity lies in the synthesis of novel conjugated polymers. The ethynyl group can be readily polymerized via oxidative coupling or used in click chemistry reactions to create well-defined polymer backbones. The strong electron-withdrawing nature of the nitro group would result in polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a desirable trait for n-type organic semiconductors used in organic thin-film transistors (OTFTs) and organic solar cells. rsc.orgresearchgate.netrsc.org

Furthermore, the rigid, linear structure imparted by the ethynyl unit could promote ordered packing in the solid state, enhancing charge carrier mobility. mdpi.com Research could focus on copolymerizing this compound with various electron-donating monomers to precisely tune the optical and electronic properties of the resulting materials for specific applications, such as electrochromic devices or sensors. acs.orgmdpi.com

| Material Class | Potential Application | Key Feature Conferred by this compound |

| Conjugated Polymers | Organic Solar Cells, OTFTs | Low LUMO, extended π-conjugation, structural rigidity |

| Microporous Networks | Gas Storage, Catalysis | Defined pore structure via polymerization of rigid monomers |

| Small Molecule Semiconductors | Organic Electronics | High electron affinity, potential for ordered molecular packing |

Advanced Computational-Experimental Integration

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. nih.gov For this compound, this integrated approach holds immense potential.